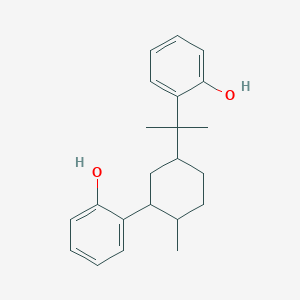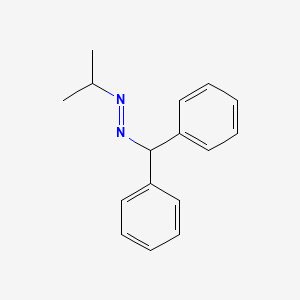
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) bonded to a diphenylmethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene typically involves the reaction of diphenylmethane with isopropylamine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Purification of diphenylmethane and isopropylamine.
Reaction: Controlled addition of reactants in a reactor with continuous stirring.
Purification: The product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
(E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Azobenzene: Similar in structure but lacks the isopropyl group.
Diphenylhydrazine: Contains a hydrazine group instead of a diazene group.
Benzylideneaniline: Similar aromatic structure but different functional groups.
Uniqueness: (E)-1-(Diphenylmethyl)-2-(propan-2-yl)diazene is unique due to the presence of both the diphenylmethyl and isopropyl groups attached to the diazene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
81965-45-9 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
benzhydryl(propan-2-yl)diazene |
InChI |
InChI=1S/C16H18N2/c1-13(2)17-18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
Clave InChI |
SFLUAVPGWRFPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


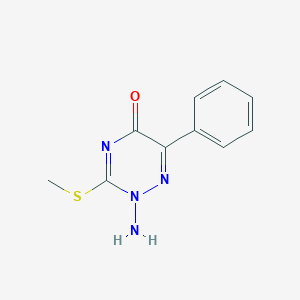
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
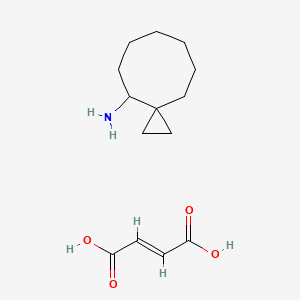
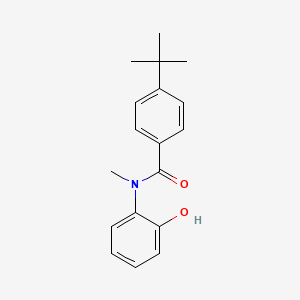
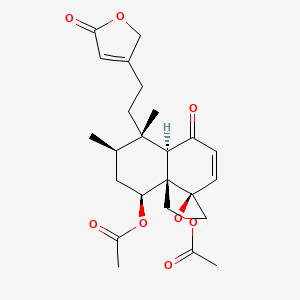
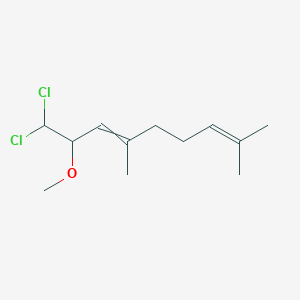

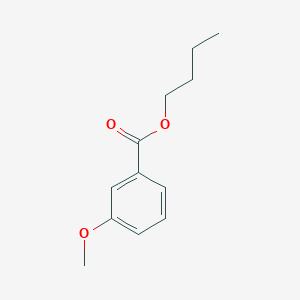
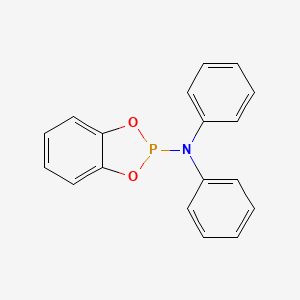
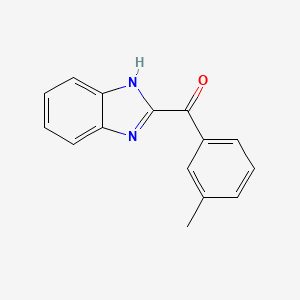
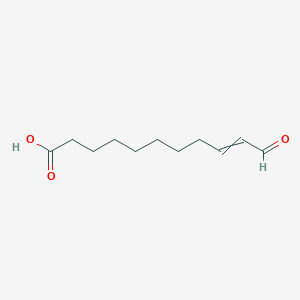
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
